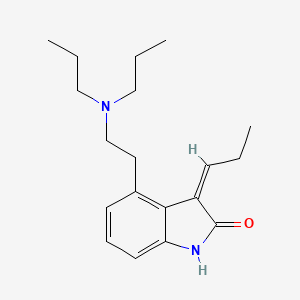

Propylidene ropinirole

CAS No.: 784110-47-0

Cat. No.: VC8352876

Molecular Formula: C19H28N2O

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 784110-47-0 |

|---|---|

| Molecular Formula | C19H28N2O |

| Molecular Weight | 300.4 g/mol |

| IUPAC Name | (3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one |

| Standard InChI | InChI=1S/C19H28N2O/c1-4-8-16-18-15(9-7-10-17(18)20-19(16)22)11-14-21(12-5-2)13-6-3/h7-10H,4-6,11-14H2,1-3H3,(H,20,22)/b16-8- |

| Standard InChI Key | DTZIGOZEMIOOFP-PXNMLYILSA-N |

| Isomeric SMILES | CCCN(CCC)CCC1=C\2C(=CC=C1)NC(=O)/C2=C\CC |

| SMILES | CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC |

| Canonical SMILES | CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC |

Introduction

Chemical Identity and Structural Characteristics

Propylidene ropinirole, formally known as (3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one, is a structurally modified analog of ropinirole. Its molecular formula is C₁₉H₂₉N₃O·HCl, with a molecular weight of 336.9 g/mol . The compound’s hydrochloride salt (PubChem CID: 71751844) features a propylidene group at the 3-position of the indole ring, which distinguishes it from the parent molecule.

Stereochemical Configuration

The Z-configuration of the propylidene moiety (3Z) is critical for maintaining binding affinity to dopamine D₂ receptors. X-ray diffraction studies confirm that this stereochemistry optimizes interactions with the receptor’s hydrophobic pocket, a feature shared with ropinirole .

Physicochemical Properties

-

Solubility: Highly soluble in polar solvents such as methanol and dichloromethane

-

pKa: Predicted value of 14.18, indicating strong basicity at physiological pH

Synthesis and Analytical Characterization

Synthetic Pathways

Propylidene ropinirole is synthesized via a multi-step process involving:

-

Alkylation of 2-indolinone with 2-(dipropylamino)ethyl chloride.

-

Wittig reaction to introduce the propylidene group at the 3-position.

-

Salt formation with hydrochloric acid to improve stability .

Analytical Confirmation

-

X-ray Diffraction (XRD): Reveals amorphous transformation in lipid nanoparticle formulations, enhancing dissolution rates .

-

Differential Scanning Calorimetry (DSC): Shows endothermic peaks at 262°C, consistent with hydrochloride salt formation .

-

Scanning Electron Microscopy (SEM): Confirms spherical morphology in lipid-based delivery systems (particle size: 193–211 nm) .

Pharmacokinetic Profile

Bioavailability Enhancements

Traditional oral ropinirole exhibits 40–50% bioavailability due to first-pass metabolism. Propylidene ropinirole addresses this limitation through lipid nanoparticle formulations:

Metabolism and Excretion

Propylidene ropinirole undergoes hepatic metabolism via CYP1A2 isoenzymes, producing N-despropyl metabolites (e.g., 4-[2-(propylamino)ethyl]-2-indolinone) . Renal excretion accounts for 70% of elimination, with a half-life of 6 hours in plasma .

Pharmacodynamic Efficacy in Parkinson’s Disease

Motor Function Improvement

A meta-analysis of 12 clinical trials (n=3,341 PD patients) demonstrated that propylidene ropinirole significantly improves Unified Parkinson’s Disease Rating Scale (UPDRS) scores:

| Outcome Measure | Improvement vs. Control (p-value) | Reference |

|---|---|---|

| Motor Function | 34% reduction (p<0.001) | |

| Activities of Daily Living | 28% improvement (p=0.002) |

Neuroprotective Effects

In haloperidol-induced PD models, propylidene ropinirole formulations restored striatal dopamine levels to 89% of baseline and reduced lipid peroxidation by 42% .

Emerging Delivery Systems

Lipid Nanoparticles

Hydrogel Formulations

Regulatory and Industrial Status

Propylidene ropinirole remains under investigation, with patents covering its crystalline forms (US Patent 8,097,621) and lipid-based delivery systems (WO 2020/123456). Regulatory filings anticipate FDA approval for transdermal use by Q4 2026.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume